molecular formula C12H10F6ISb B13981863 Diphenyliodonium hexafluoroantimonate CAS No. 52754-92-4

Diphenyliodonium hexafluoroantimonate

Cat. No.: B13981863
CAS No.: 52754-92-4
M. Wt: 516.86 g/mol
InChI Key: MQGZQWMSOMMOAC-UHFFFAOYSA-H
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Description

Properties

CAS No.

52754-92-4

Molecular Formula

C12H10F6ISb

Molecular Weight

516.86 g/mol

IUPAC Name

diphenyliodanium;hexafluoroantimony(1-)

InChI

InChI=1S/C12H10I.6FH.Sb/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;;;/h1-10H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

MQGZQWMSOMMOAC-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5]

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Phase Transfer Catalysis (From US Patent US4992571A)

This method involves a one-pot procedure that synthesizes the (octyloxyphenyl)phenyliodonium tosylate intermediate and then converts it to the hexafluoroantimonate salt by metathesis.

  • Step 1: Synthesis of n-octylphenyl ether

    • React phenol (1-3 mols) with a halooctane such as 1-bromooctane (1 mol) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) in an inert organic solvent like toluene or benzene.
    • Use aqueous alkali metal hydroxide (NaOH or KOH) as the base.
    • Reflux the mixture for 3 to 36 hours, then cool and separate the organic layer.
    • Remove aqueous layer and extract organic layer with alkali solution and water.
    • Evaporate solvent under reduced pressure to isolate n-octylphenyl ether.
  • Step 2: Formation of diaryliodonium tosylate

    • Add iodobenzene and a suitable peracid (peracetic acid, perbenzoic acid, m-chloroperbenzoic acid) to the n-octylphenyl ether at 0–60 °C.
    • Stir for 15–120 minutes during peracid addition, then continue reaction for 1–30 hours.
    • Add p-toluenesulfonic acid and stir for 1–8 hours; mixture turns orange and homogeneous.
    • Work up by extraction with organic solvents (toluene, heptane) and water to isolate the (octyloxyphenyl)phenyliodonium tosylate as an off-white solid.
  • Step 3: Anion exchange to hexafluoroantimonate

    • Treat the tosylate salt with sodium hexafluoroantimonate in acetone at room temperature for 15–180 minutes.
    • Filter and precipitate the hexafluoroantimonate salt by adding water and triturating with aliphatic hydrocarbons (n-heptane or n-octane).
    • Final product is isolated as a solid suitable for photoinitiator applications.

Yield: The intermediate tosylate can be obtained in good yield, and the hexafluoroantimonate salt typically shows high purity and yield after metathesis.

One-Step Reaction Using Iodobenzene Diacetate and p-Toluenesulfonic Acid (From CN Patent CN104628540A)

This industrially favorable method simplifies the synthesis by reacting iodobenzene diacetate directly with 4-octyloxybenzene in the presence of p-toluenesulfonic acid in trifluoroethanol solvent:

  • Dissolve iodobenzene diacetate (1.5 mol) in trifluoroethanol (1800 mL) at room temperature.
  • Add p-toluenesulfonic acid (3 mol) and stir for 1–2 hours.
  • Add 4-octyloxybenzene (2.25 mol) and continue stirring for 4–24 hours at room temperature.
  • Concentrate to remove solvent, then crystallize the (4-octyloxyphenyl)phenyliodonium tosylate by adding petroleum ether.
  • Isolate the white powder with a yield of approximately 59.6%.

  • Anion exchange:

    • Dissolve the tosylate salt in acetone and add sodium hexafluoroantimonate (1.2 equiv).
    • Stir overnight at room temperature.
    • Concentrate, add ethanol, filter, and dry to obtain the hexafluoroantimonate salt with 88.3% yield.

This method is noted for its simplicity, safety, and suitability for industrial-scale production.

Alternative Synthesis Routes

  • Beringer Synthesis Method: Involves potassium persulfate oxidation in sulfuric acid to generate iodine compounds followed by ion exchange. This method often yields a mixture of products, complicating purification.

  • Widdowson Synthesis Method: Uses iodobenzene diacetate and phenylboronic acid under trifluoromethanesulfonic acid. While producing purer products, it involves expensive reagents and corrosive acids, making it less practical industrially.

Summary of Preparation Conditions and Yields

Preparation Step Reagents & Conditions Solvent(s) Temperature Time Yield (%) Notes
Synthesis of n-octylphenyl ether Phenol + 1-bromooctane + phase transfer catalyst + NaOH/KOH Toluene, benzene, etc. Reflux (3–36 h) 3–36 hours Not specified Phase transfer catalysis enhances ether formation
Formation of diaryliodonium tosylate Iodobenzene + peracid + p-toluenesulfonic acid Same as above 0–40 °C 1–30 h + 1–8 h Moderate to high Reaction mixture turns orange and homogeneous
Anion exchange to hexafluoroantimonate Sodium hexafluoroantimonate + acetone Acetone + water + heptane Room temperature 15–180 minutes High (~88%) Precipitation with aliphatic hydrocarbons yields pure salt
One-step method (CN patent) Iodobenzene diacetate + 4-octyloxybenzene + p-toluenesulfonic acid Trifluoroethanol Room temperature 4–24 hours 59.6 (tosylate) Followed by ion exchange with sodium hexafluoroantimonate
Ion exchange (CN patent) Sodium hexafluoroantimonate + acetone Acetone + ethanol Room temperature Overnight 88.3 (hexafluoroantimonate) Simple filtration and crystallization

Research Findings and Applications

  • The (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate salt is widely used as a photoinitiator, especially in cationic polymerization of epoxides and vinyl monomers.
  • It exhibits good stability and efficient initiation under UV light, with applications in coatings, adhesives, and advanced polymer synthesis.
  • The compound's preparation methods have been optimized for industrial scalability, balancing cost, safety, and yield.

Chemical Reactions Analysis

Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound is known for its ability to participate in electrophilic aromatic substitution reactions, where it acts as an arylating agent.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It is also used in coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions are typically arylated derivatives of the nucleophiles .

Scientific Research Applications

Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (referred to as diphenyliodonium hexafluoroantimonate in some search results) has applications as a photoinitiator in polymerization reactions . It is also used in halogenations, oxidations, aminations, heterocyclizations, and various oxidative functionalizations of organic substrates .

Photoinitiation

  • Cationic Polymerization: this compound is a historical cationic photoinitiator extensively used for the polymerization of epoxides or vinyl ethers .
  • Free Radical Polymerization (FRP): It can be used in conjunction with sensitizers like naphthalimide derivatives for the radical polymerization of monomers such as TMPTA (trimethylolpropane triacrylate) . High rates of polymerization and monomer conversion can be achieved . It can also serve as an acceptor with indoles as donors in dual thermal and photochemical FRP initiators for methacrylates .
  • Dental Resins: this compound can be a component in ternary initiating systems for dental resins, enhancing the generation of free radicals and improving polymerization rates, which is particularly useful in situations with reduced irradiance . Coumarin-based iodonium hexafluoroantimonate compounds have also been evaluated for their polymerization kinetics in experimental dental adhesive resins .

Hypervalent Iodine Chemistry

  • General Applications: Hypervalent iodine(III) compounds, including iodonium salts, are utilized in organic chemistry as reagents and catalysts for halogenations, oxidations, aminations, heterocyclizations, and oxidative functionalizations of organic substrates .
  • ** современные направления:** Iodonium salts are used as arylating reagents, while iodonium ylides and imides are carbene and nitrene precursors. Derivatives of benziodoxoles have found applications as group transfer reagents with transition metal catalysts, under metal-free conditions, or using photocatalysts under photoirradiation conditions .

Other applications

  • (4-octyloxyphenyl) phenyliodonium hexafluoroantimonate salt can be employed as a photo initiator for 4-vinylcyclohexene dioxide .

Mechanism of Action

The mechanism of action of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves the transfer of an aryl group to a nucleophile. This process typically occurs through an electrophilic aromatic substitution mechanism, where the iodonium compound acts as an electrophile, facilitating the formation of a new bond between the aryl group and the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents LogP Application
This compound 516.86 Phenyl groups -0.223 Dental resins
Bis(4-dodecylphenyl)iodonium SbF6 N/A C12 alkyl chains Higher Hydrophobic coatings
Triphenylsulfonium SbF6 499.13 Phenyl groups N/A Photoresists

Key Research Findings

  • Efficiency in Dental Resins: this compound outperforms sulfonium salts in solvent-rich environments, achieving >80% conversion in ethanol-containing adhesives .
  • Counterion Role : Hexafluoroantimonate (SbF6<sup>−</sup>) provides superior ionic dissociation compared to PF6<sup>−</sup>, enhancing photoinitiation rates .
  • Safety: Iodonium salts with alkyl/aryl substituents show higher genotoxicity risks than sodium hexafluoroantimonate .

Biological Activity

Iodonium compounds, particularly diphenyliodonium salts, have garnered significant attention in the field of organic chemistry due to their unique properties and biological activities. This article delves into the biological activity of the compound “Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-)”, exploring its mechanisms, applications, and relevant research findings.

Overview of Iodonium Compounds

Iodonium salts are known for their role as cationic photoinitiators in polymerization processes. They facilitate the generation of reactive species upon exposure to light, leading to various chemical reactions. The diphenyliodonium hexafluoroantimonate salt is particularly noted for its stability and reactivity under specific conditions, making it a valuable compound in synthetic organic chemistry.

Mechanisms of Biological Activity

The biological activity of iodonium compounds can be attributed to their ability to generate radicals and initiate polymerization reactions. The following mechanisms have been identified:

  • Radical Generation : Upon photolysis, diphenyliodonium salts can produce phenyl radicals, which are highly reactive and can participate in various biological processes, including polymerization and radical scavenging.
  • Cationic Polymerization : These compounds are effective initiators for cationic polymerization of epoxides and vinyl ethers, which can lead to the formation of biocompatible materials used in medical applications .
  • Antimicrobial Activity : Some studies suggest that iodonium salts exhibit antimicrobial properties due to their ability to disrupt cellular membranes through radical formation .

Case Studies

  • Photoinitiation in Polymer Chemistry : A study demonstrated that this compound effectively initiated the polymerization of acrylate monomers when combined with benzoxazole derivatives. This combination achieved a high degree of monomer conversion (above 50%) under UV light .
  • Sensitivity to Moisture : Research indicated that iodonium salts are sensitive to moisture, which significantly affects their stability and reactivity. For instance, a small amount of water led to substantial decomposition of the compound within minutes .
  • Antimicrobial Properties : Investigations into the antimicrobial effects of substituted iodonium salts revealed promising results against various pathogens, suggesting potential applications in developing antimicrobial materials .

Data Tables

PropertyValue/Observation
Stability under MoistureDecomposes rapidly with moisture exposure
Degree of Monomer Conversion>50% in photopolymerization reactions
Antimicrobial ActivityEffective against multiple pathogens

Q & A

Q. What is the role of iodonium diphenylhexafluoroantimonate in photopolymerization systems?

This compound acts as a cationic photoinitiator, generating reactive species (e.g., radicals or acids) upon exposure to light. It is particularly effective in hybrid systems involving both radical and cationic polymerization, such as epoxy/acrylate dental resins. Its absorption spectrum (270–390 nm) allows activation under blue LED light (380–515 nm), enabling compatibility with visible-light curing protocols . Methodologically, researchers should optimize light wavelength and intensity to match the compound’s absorption profile for efficient initiation.

Q. How does genotoxicity influence laboratory handling protocols?

Hazard assessments indicate concerns about genotoxicity due to positive reverse mutation tests . Researchers must implement strict exposure controls:

  • Use fume hoods and personal protective equipment (PPE) during synthesis or formulation.
  • Avoid inhalation, skin contact, or ingestion via sealed containers and waste segregation.
  • Monitor genotoxicity via in vitro assays (e.g., Ames test) for batch-specific risk assessment.

Q. What analytical methods quantify polymerization efficiency in resin systems?

Fourier-transform infrared spectroscopy (FTIR) is used to measure carbon-carbon double bond conversion. For example:

  • Peaks at 1635 cm⁻¹ (C=C stretching) and 1610 cm⁻¹ (internal standard) are tracked.
  • Conversion rates are calculated using peak height ratios pre- and post-curing . This method is critical for comparing photoinitiator performance under varying solvent or monomer conditions.

Advanced Research Questions

Q. How do solvent concentrations (e.g., ethanol) affect polymerization kinetics?

Ethanol increases resin hydrophilicity and mobility, delaying gelation but enabling higher final conversion degrees. Key findings include:

  • CQ/EDAB systems : Slower polymerization rates (RPmax) with increasing ethanol due to reduced initiator solubility and termination density .
  • P3C-Sb/CQ/EDAB systems : Ethanol enhances conversion by improving monomer mobility, achieving up to 40% higher RPmax than CQ/EDAB alone . Experimental Design: Vary ethanol (0–40 wt%), monitor RPmax via real-time FTIR, and correlate with solvent evaporation rates.

Q. What mechanisms explain the compound’s dual radical/cationic initiation behavior?

Upon irradiation, P3C-Sb undergoes homolytic cleavage of the C–I bond, producing phenyl radicals (Ph·) and cationic species. The latter initiates epoxy polymerization, while radicals drive acrylate crosslinking. Advanced studies use electron paramagnetic resonance (EPR) to detect radical intermediates and pH-sensitive dyes to track acid generation .

Q. How does acidic monomer incorporation (e.g., GDMA) alter polymerization dynamics?

Acidic monomers (e.g., GDMA) reduce RPmax by neutralizing tertiary amines (e.g., EDAB) required for radical generation. This necessitates higher initiator concentrations (2–4 mol%) to compensate. Researchers should:

  • Titrate acidic monomer content (0–20 wt%) and measure RPmax and final conversion.
  • Use <sup>1</sup>H NMR to assess monomer reactivity ratios in copolymer systems .

Q. What synthesis strategies improve the compound’s purity and stability?

Optimized synthesis involves phase-transfer catalysis for iodonium salt formation, followed by anion exchange with KSbF6 in acetone. Key parameters:

  • Molar ratios: Iodobenzene:octylphenol:peracetic acid = 1:1:2.2.
  • Reaction time: 12 hours at 40°C . Post-synthesis, purity is confirmed via UV-Vis (λmax ~345 nm) and <sup>1</sup>H NMR (aromatic proton integration).

Data Contradictions and Resolution

Q. Discrepancies in genotoxicity assessments: How to reconcile conflicting results?

While the target compound shows positive reverse mutation tests , structurally similar iodonium salts (e.g., 4-octyloxyphenyl derivatives) may lack genotoxicity . Resolution strategies:

  • Conduct comparative assays using identical test protocols (e.g., OECD 471).
  • Evaluate metabolite formation via LC-MS to identify toxic intermediates.

Q. Why do some studies report solvent-induced inhibition while others show enhanced conversion?

Solvent effects depend on the initiator system:

  • CQ/EDAB : Ethanol reduces RPmax by diluting reactive species.
  • P3C-Sb systems : Ethanol improves monomer mobility, offsetting initiation delays . Researchers must standardize solvent evaporation rates (e.g., via thermogravimetric analysis) to isolate kinetic effects.

Methodological Recommendations

  • Toxicity Screening : Prioritize in vitro mutagenicity assays (e.g., micronucleus test) for new derivatives .
  • Kinetic Modeling : Use the Kamal model to fit polymerization rate data under varying light intensities .
  • Storage : Store the compound in amber vials under anhydrous conditions to prevent SbF6<sup>−</sup> hydrolysis .

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